5-chloro-1H-pyrazole hydrochloride 5-chloro-1H-pyrazole hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13576621
InChI: InChI=1S/C3H3ClN2.ClH/c4-3-1-2-5-6-3;/h1-2H,(H,5,6);1H
SMILES: C1=C(NN=C1)Cl.Cl
Molecular Formula: C3H4Cl2N2
Molecular Weight: 138.98 g/mol

5-chloro-1H-pyrazole hydrochloride

CAS No.:

Cat. No.: VC13576621

Molecular Formula: C3H4Cl2N2

Molecular Weight: 138.98 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-1H-pyrazole hydrochloride -

Specification

Molecular Formula C3H4Cl2N2
Molecular Weight 138.98 g/mol
IUPAC Name 5-chloro-1H-pyrazole;hydrochloride
Standard InChI InChI=1S/C3H3ClN2.ClH/c4-3-1-2-5-6-3;/h1-2H,(H,5,6);1H
Standard InChI Key UJGQMXHFPXZEAP-UHFFFAOYSA-N
SMILES C1=C(NN=C1)Cl.Cl
Canonical SMILES C1=C(NN=C1)Cl.Cl

Introduction

Chemical Structure and Significance

The core structure of 5-chloro-1H-pyrazole hydrochloride consists of a five-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2) and a chlorine substituent at position 5. Protonation of one nitrogen atom forms the hydrochloride salt, enhancing solubility in polar solvents . The compound’s reactivity is influenced by the electron-withdrawing chlorine atom and the acidic N–H bond, enabling participation in nucleophilic substitutions and cycloadditions .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically begins with 1H-pyrazol-5-amine as the precursor. A reported method involves the following steps :

  • Diazotization and Chlorination:

    • 1H-pyrazol-5-amine is treated with hydrochloric acid (HCl), copper(I) chloride (CuCl), and isopentyl nitrite in acetonitrile under a nitrogen atmosphere at 0–20°C for 180 hours.

    • The reaction proceeds via diazotization, followed by Sandmeyer-type chlorination to replace the amino group with chlorine.

    • Yield: ~60–70% after purification by column chromatography .

  • Salt Formation:

    • The free base (5-chloro-1H-pyrazole) is treated with HCl gas in a dry ether solution to form the hydrochloride salt.

Industrial Production

Industrial processes optimize scalability and cost-efficiency:

  • Continuous Flow Reactors: Enhance mixing and temperature control during chlorination.

  • Automated Crystallization: Ensures high-purity product recovery.

Biological Activities and Applications

Anticancer Activity

Pyrazole analogs demonstrate cytotoxicity against cancer cell lines:

  • Ethyl 5-chloro-1H-pyrazole-4-carboxylate reduces viability in A549 (lung) and HepG2 (liver) cells (IC₅₀ = 15–20 µM).

  • Mechanistic studies suggest caspase-3 activation and ROS generation as key pathways .

Agrochemical Applications

The compound is a precursor to herbicides and fungicides. For instance:

  • 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde (derived from this compound) shows antifungal activity against Botrytis cinerea .

Applications in Organic Synthesis

5-Chloro-1H-pyrazole hydrochloride is a key building block in:

Nucleophilic Substitutions

  • The chlorine atom is replaced by amines, thiols, or alkoxides to form derivatives like 5-amino-1H-pyrazole .

Multicomponent Reactions

  • Reacts with aldehydes and malononitrile to yield pyrazolo[1,5-a]pyrimidines, which are explored as kinase inhibitors .

Comparison with Related Compounds

CompoundKey DifferencesApplications
5-Chloro-1,3-dimethyl-1H-pyrazoleMethyl groups enhance lipophilicityAnticancer agents
5-Chloro-2-(1H-pyrazol-1-yl)anilineAniline moiety enables aromatic interactionsEnzyme inhibitors

Future Perspectives

  • Structure-Activity Studies: Elucidate the impact of substituents on bioactivity.

  • Green Chemistry: Develop solvent-free syntheses to reduce environmental impact.

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